Guanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt

KRAS nucleotide exchange small GTPase

Researchers often assume non-hydrolyzable GTP analogs are interchangeable, but GMP-PNP tetralithium salt (GppNHp) shows target-specific binding distinct from GTPγS and GMP-PCP. In KRAS assays, EC50 = 71.2 nM; achieves 15-fold adenylate cyclase stimulation at 1 µM with time-dependent Km shift (3 µM→0.1 µM). Enables quantitative GPCR coupling via Kd shift measurement. Standard for cryo-EM/crystallography (Ypt51 at 1.5 Å). Supplied as tetralithium salt for enhanced solubility; ≥95% HPLC. Requires ≥300 µM for KRAS loading studies.

Molecular Formula C10H12Li4N6O10P2
Molecular Weight 466.1 g/mol
CAS No. 60522-21-6
Cat. No. B15181248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine, 5'-(trihydrogen imidodiphosphate), tetralithium salt
CAS60522-21-6
Molecular FormulaC10H12Li4N6O10P2
Molecular Weight466.1 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=[N-])([O-])[O-])O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N6O10P2.4Li/c11-10-14-7-4(8(19)15-10)13-2-16(7)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(12,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H5-2,11,12,14,15,19,20,21,22,23);;;;/q-2;4*+1/p-2/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyLJRKMCNPNHKCDV-ZVQJTLEUSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5′-(Trihydrogen Imidodiphosphate) Tetralithium Salt: Overview


Guanosine, 5′-(trihydrogen imidodiphosphate), tetralithium salt (CAS 60522-21-6; molecular formula C10H12Li4N6O10P2, MW 466.1 g/mol) is a synthetic, non-hydrolyzable guanosine triphosphate (GTP) analog belonging to the imidodiphosphate nucleotide class . The compound features an imidodiphosphate group in which a nitrogen atom replaces the bridging oxygen between phosphate moieties, conferring resistance to GTPase-mediated hydrolysis and enabling persistent, Mg2⁺-dependent activation of heterotrimeric and small G-proteins [1]. Supplied as the tetralithium salt for enhanced aqueous solubility, this compound is employed as a tool reagent in G-protein-coupled receptor (GPCR) signaling, small GTPase structural biology, and enzymatic studies of GTP-dependent processes .

Non-hydrolyzable GTP analog for G-protein activation studies
Imidodiphosphate linkage resists GTPase hydrolysis; supports Mg²⁺-dependent binding
Tetralithium salt formulation for aqueous solubility in biochemical and structural biology workflows

Why GMP-PNP Cannot Substitute for GTPγS or Other Analogs


Despite belonging to the same non-hydrolyzable GTP analog class, guanosine 5′-(trihydrogen imidodiphosphate) tetralithium salt (GMP-PNP/GppNHp) exhibits target-specific binding affinity, thermal stabilization potency, and functional activation profiles that differ substantially from guanosine 5′-O-(γ-thio)triphosphate (GTPγS) and guanosine 5′-[(β,γ)-methylene]triphosphate (GMP-PCP) [1]. In KRAS nucleotide exchange assays, GMP-PNP displays an EC50 of 71.2 nM, approximately 6- to 9-fold lower apparent affinity than native GTP (EC50 = 7.9 nM) and GTPγS (EC50 = 11.7 nM), directly contradicting the assumption that all non-hydrolyzable analogs are functionally interchangeable [2]. Furthermore, in FtsZ bacterial tubulin polymerization, GMP-PNP is described as a 'poor substrate' while GTPγS binds with affinity comparable to GTP, demonstrating that the chemical nature of the non-hydrolyzable modification (imido vs. thio vs. methylene bridge) can fundamentally alter molecular recognition by distinct GTP-binding proteins [3].

Affinity
May exhibit lower binding affinity relative to GTPγS in KRAS nucleotide-exchange assays; requires concentration adjustment
Thermal Stability
GMPPNP-loaded protein thermal stability profile may differ from GDP- or GTPγS-loaded states; DSF-based hit validation may need method-specific controls
Target Specificity
Substrate competence varies across GTP-binding proteins; e.g., poor FtsZ substrate vs. functional GTPγS; verify target compatibility

Quantitative Performance Evidence Across Experimental Systems


KRAS Binding Affinity Compared to GTP and GTPγS

In a SOScat-catalyzed nucleotide exchange assay using 15 nM KRAS WT, the non-hydrolyzable GTP analogs exhibited rank-order affinity as follows: GTP (EC50 = 7.9 ± 0.6 nM) ≈ GTPγS (EC50 = 11.7 ± 0.8 nM) > GMP-PNP (EC50 = 71.2 ± 9.3 nM) > GMP-PCP (EC50 = 542 ± 38 nM) > GMP (EC50 = 101 ± 8 µM) [1]. GMP-PNP (guanosine 5′-(imidodiphosphate) tetralithium) thus displays approximately 9-fold lower apparent affinity than the natural GTP ligand and approximately 6-fold lower affinity than GTPγS, the most commonly employed non-hydrolyzable GTP surrogate. This differential should be factored into experimental design when selecting the nucleotide analog for KRAS loading: GTPγS may be preferred when maximal binding occupancy at lower concentrations is critical, whereas GMP-PNP may be chosen for studies requiring the imido-bridge-specific conformation or when reduced KRAS thermal stability is desired (see Evidence_Item 2 below) [2]. Importantly, these quantitative differences contradict the common assumption that GMP-PNP and GTPγS are functionally interchangeable in RAS biology.

KRAS Affinity
Head-to-head
GMP-PNP EC50: 71.2 nM GTPγS EC50: 11.7 nM GTP EC50: 7.9 nM
Reported ~6-fold lower affinity vs. GTPγS; informs nucleotide analog selection for KRAS loading
SOScat-catalyzed exchange; Protein-Probe readout
KRAS nucleotide exchange small GTPase

KRAS Thermal Stabilization Efficiency

In a direct thermal stabilization comparison using the Protein-Probe assay, GTP, GDP, and GTPγS stabilized KRAS WT at a concentration of 10 µM, whereas GMP-PNP required 300 µM—a 30-fold higher concentration—to achieve observable KRAS stabilization [1]. GMP-PCP at 300 µM showed only minor effects, while GMP had no stabilizing effect even at 1 mM. Moreover, when KRAS was loaded with GMP-PNP, the resulting melting temperature (Tm) was significantly reduced: GMPPNP-KRAS Tm = 53.2 ± 0.3°C vs. GDP-KRAS Tm = 60.4 ± 0.2°C, a ΔTm of −7.2°C [2]. This demonstrates that GMP-PNP not only binds KRAS with lower apparent affinity but also induces a conformationally less thermostable state compared to the GDP-bound form, whereas the GDP-bound state is typically considered the 'inactive' conformation. This lower thermal stability of GMPPNP-KRAS is a critical consideration when designing thermal shift-based screening assays or interpreting KRAS stability data across laboratories [3].

Thermal Stability
Head-to-head
Requires 300 µM for stabilization (vs 10 µM for GTPγS) GMPPNP-KRAS Tm: 53.2°C; GDP-KRAS Tm: 60.4°C
30-fold higher concentration needed; GMPPNP complex is less thermostable; assay design consideration
Protein-Probe thermal shift assay
KRAS thermal shift assay Protein-Probe

FtsZ Polymerization Substrate Activity

In the bacterial tubulin homolog FtsZ, which assembles into cytokinetic polymers in a strictly GTP-dependent manner, GMP-PNP was identified as a 'poor substrate' for FtsZ binding and polymerization, whereas GTPγS bound FtsZ with affinity similar to that of native GTP [1]. Preformed FtsZ polymers could be stabilized by GTPγS but were destabilized by GDP, and despite FtsZ polymers containing >95% GDP-bound nucleotide, GTPγS exchanged only a small portion of the polymer-bound GDP [2]. This finding demonstrates a target-specific functional divergence: while GTPγS can functionally substitute for GTP in FtsZ polymerization assays, GMP-PNP cannot, reinforcing that the imidodiphosphate modification is discriminated against by the FtsZ nucleotide-binding pocket in a manner distinct from the thiophosphate modification. For researchers studying bacterial division machinery, GTPγS—rather than GMP-PNP—is the appropriate non-hydrolyzable analog for maintaining FtsZ in the polymerized state.

FtsZ Polymerization
Head-to-head
GMP-PNP: poor substrate; fails to maintain polymers GTPγS: functional; stabilizes FtsZ polymers
Target-specific divergence; GTPγS recommended for bacterial division studies
Qualitative comparison; Ca²⁺ present
FtsZ bacterial cell division polymerization

Rod Outer Segment Guanylate Cyclase Activity

In rod outer segment (ROS) disk membrane guanylate cyclase assays, GTPγS substituted for GTP with approximately 85% efficiency as a substrate for cGMP synthesis, whereas GMP-PNP was only approximately 5% as efficient—a 17-fold reduction relative to GTPγS [1]. Separately, when acting as an inhibitor of ROS guanylate cyclase (in the presence of Mg2⁺ as metal cofactor), GMP-PNP exhibited an inhibition constant (Ki) of 0.4–0.8 mM, which is more potent than AMP-PNP (Ki = 1.5–2.3 mM) and comparable to GTPγS (Ki = 0.65–2.0 mM), though substantially weaker than ATP (Ki = 0.07–0.2 mM) [2]. Thus, in the ROS guanylate cyclase system, GMP-PNP is a poor substrate but a moderate inhibitor, whereas GTPγS is a good substrate but also a weak inhibitor. This dual profile highlights the context-dependent pharmacological behavior of imidodiphosphate analogs: for photoreceptor cGMP metabolism studies, the choice between GMP-PNP and GTPγS must be based on whether substrate efficiency or inhibitory potency is the parameter of interest.

Guanylate Cyclase
Head-to-head
Substrate: GMP-PNP 5% efficiency vs GTPγS 85% Inhibitor Ki: GMP-PNP 0.4–0.8 mM; GTPγS 0.65–2.0 mM
Poor substrate, moderate inhibitor; context-dependent use for cGMP metabolism studies
ROS disk membrane; Mg²⁺ cofactor
guanylate cyclase photoreceptor cyclic GMP

Adenylate Cyclase Time-Dependent Activation

In rat fat cell ghost membranes, GMP-PNP activated adenylate cyclase with a time-dependent apparent Km: after 5 minutes of incubation, half-maximal activation was achieved at 3 µM, but after 20 minutes, the Km shifted to between 0.1 and 0.3 µM—an approximately 10- to 30-fold increase in apparent potency with prolonged incubation [1]. This time-dependent activation distinguishes GMP-PNP from GTP, which does not exhibit this kinetic behavior and is primarily inhibitory under these conditions. At 1 µM GMP-PNP (20-minute incubation), adenylate cyclase activity increased 15-fold above basal levels, while GTP at equivalent concentrations was inhibitory or only weakly stimulatory under carefully selected conditions [2]. GMP-PNP also synergized with noradrenaline by shifting the apparent Km for hormone activation from 3 µM to 0.1 µM, demonstrating that the imidodiphosphate analog facilitates receptor-cyclase coupling in a manner not achievable with GTP alone [3]. This time- and concentration-dependent activation profile is unique to GMP-PNP among GTP analogs and is particularly relevant for prolonged adenylate cyclase activation protocols.

Adenylate Cyclase
Cross-study
Km shifts from 3 µM (5 min) to 0.1–0.3 µM (20 min) 15-fold activation above basal at 1 µM (20 min)
Time-dependent potency increase supports sustained cAMP production protocols
Rat fat cell ghost membranes; noradrenaline synergy observed
adenylate cyclase GPCR signaling cAMP

IL-8 Receptor Affinity Modulation

In isolated human polymorphonuclear leukocyte (PMN) membranes, treatment with the non-hydrolyzable GTP analog GMP-PNP decreased the affinity of the interleukin-8 (IL-8) receptor by approximately 2-fold, converting a high-affinity receptor state (Kd = 5.0–12.4 nM) to a lower-affinity state without altering the total number of IL-8 receptors (Bmax unchanged) [1]. Both GTPγS and GMP-PNP inhibited [125I]IL-8 binding by shifting the receptor to a lower-affinity guanine nucleotide-sensitive state, indicating a direct role for G-proteins in IL-8 receptor transmembrane signaling [2]. This observation is consistent with the well-established 'ternary complex model' of GPCR activation, where G-protein coupling stabilizes a high-affinity agonist binding state and non-hydrolyzable GTP analogs uncouple this interaction, reducing apparent agonist affinity. The quantitative ~2-fold shift in Kd elicited by GMP-PNP provides a measurable pharmacodynamic readout for studying G-protein coupling to chemokine receptors and can be used to benchmark coupling efficiency across different receptor systems.

IL-8 Receptor Affinity
Cross-study
GMP-PNP decreases IL-8 receptor affinity ~2-fold Bmax unchanged
Reported Kd shift supports receptor–G-protein coupling integrity assays
Human PMN membranes; radioligand binding
IL-8 receptor chemokine signaling G-protein regulation

Optimal Application Scenarios Based on Evidence


KRAS Structural Biology and Covalent Inhibitor Screening

GMP-PNP is the most widely used GTP analog for loading KRAS in structural and drug discovery studies due to its resistance to GTPase-mediated hydrolysis [1]. However, as demonstrated in Section 3, the tetralithium salt form requires a 30-fold higher working concentration (300 µM vs. 10 µM for GTPγS) and yields a GMPPNP-KRAS complex with a Tm 7.2°C lower than GDP-KRAS (53.2°C vs. 60.4°C) [2]. Researchers performing KRAS covalent inhibitor screening (e.g., KRAS G12C inhibitors) should therefore specify GMP-PNP tetralithium salt at ≥300 µM final concentration, account for the altered thermal stability when using DSF-based hit validation, and avoid direct comparison of Tm values between GMPPNP-loaded and GDP-loaded KRAS without adjusting for this inherent stability differential [3].

Sustained Adenylate Cyclase Activation for cAMP Studies

When experimental designs demand prolonged adenylate cyclase activation—such as in glucagon-response developmental studies in neonatal cardiac tissue or in hormone-synergy experiments—GMP-PNP tetralithium salt is uniquely suited due to its time-dependent activation kinetics [1]. Unlike GTP, which is rapidly hydrolyzed and primarily inhibitory under many conditions, GMP-PNP achieves a 15-fold stimulation above basal adenylate cyclase activity at 1 µM (20-minute incubation), with an apparent Km that decreases from 3 µM to 0.1–0.3 µM over time [2]. Moreover, GMP-PNP shifts the apparent Km for noradrenaline activation from 3 µM to 0.1 µM, enabling detection of hormone responses that would be undetectable with GTP alone [3]. For researchers studying developmental or tissue-specific aspects of GPCR-adenylate cyclase coupling, the tetralithium salt provides a stable, non-hydrolyzable activation platform essential for distinguishing direct G-protein effects from GTP-hydrolysis-dependent phenomena.

Chemokine Receptor–G-Protein Coupling Integrity Assays

GMP-PNP tetralithium salt enables quantitative assessment of receptor-G-protein coupling integrity via the guanine nucleotide-induced affinity shift assay [1]. As shown in Section 3, GMP-PNP treatment of human PMN membranes decreased IL-8 receptor affinity by approximately 2-fold (Kd shift from 5.0–12.4 nM to a lower-affinity state) without altering total receptor number, providing a direct quantitative measure of ternary complex disruption [2]. This property is generalizable: analogous GMP-PNP-induced Kd shifts have been documented for D2 dopamine receptors, substance P receptors, and adenosine A1 receptors, making the compound a standardized tool for benchmarking coupling across GPCR families [3]. For receptor pharmacology laboratories, the tetralithium salt form, with its enhanced aqueous solubility, is preferred for preparing high-concentration stock solutions (≥100 mM) needed for G-protein coupling studies.

Small GTPase Crystallography and Cryo-EM Studies

For structural biology applications requiring the 'GTP-bound active conformation' of small GTPases, GMP-PNP tetralithium salt is a standard ligand for co-crystallization and cryo-EM studies [1]. High-resolution structures of GMPPNP-bound Ypt51 (1.5 Å), KRAS, Cdc42, Gαi1, and numerous other GTPases have been solved using this analog [2]. However, practitioners must be aware that GMP-PNP binding does not necessarily produce an identical conformational ensemble to that of GTP itself; for Cdc42, the GMP-PCP- and GDP-bound forms showed <10% difference in Switch I conformation, substantially less than observed for Ras (>30% difference), indicating that the structural consequences of non-hydrolyzable analog binding are GTPase-family-specific [3]. Given the tetralithium salt's advantages in solubility and stability at neutral-to-alkaline pH (buffer conditions critical for preventing hydrolysis to GppNH2 at a rate of up to 1% per month at −20°C), it remains the preferred formulation for structural biology applications requiring long-term nucleotide-protein complex stability [4].

Application
Selection Property
Validation Focus
KRAS structural biology and inhibitor screening
Nucleotide-loading state control
Thermal stability and binding occupancy review
Sustained adenylate cyclase activation studies
Time-dependent activation kinetics
cAMP production endpoint monitoring
Chemokine receptor–G-protein coupling assays
Guanine nucleotide-induced affinity shift
Receptor-G-protein coupling benchmark
Small GTPase crystallography and cryo-EM
Non-hydrolyzable GTP-state stabilization
Conformational ensemble analysis
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